3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride

Overview

Description

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S . It is a clear, colorless liquid and is used for research purposes .

Molecular Structure Analysis

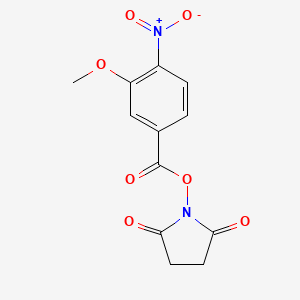

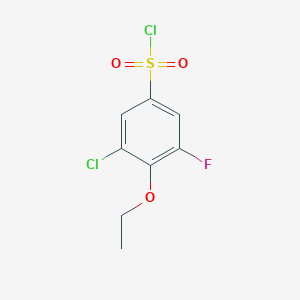

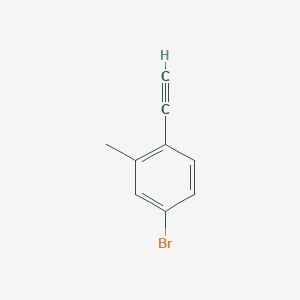

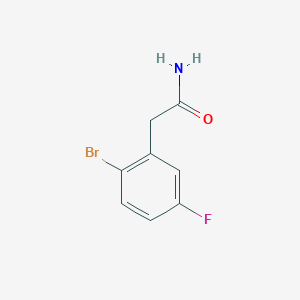

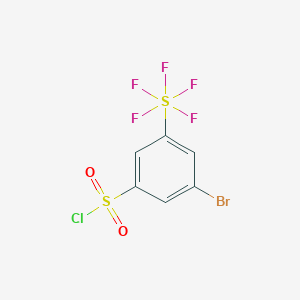

The molecular structure of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group . The molecular weight of this compound is 323.51 g/mol .Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a clear, colorless liquid . It has a density of 1.835 g/mL at 25 °C , a refractive index of 1.5220-1.5270 at 20 °C , and a boiling point of 217-218 °C .Scientific Research Applications

Palladium-Catalyzed Arylation

Research demonstrates the utility of (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride, in palladium-catalyzed desulfitative arylation reactions. These reactions facilitate the synthesis of arylated heteroarenes and diarylsulfones, allowing for the introduction of various functional groups without cleaving the C-Br bonds. This characteristic is particularly advantageous for further transformations, offering a pathway to synthesize complex aromatic compounds efficiently (Skhiri et al., 2015; Sasmal et al., 2018).

Synthesis of Fulvestrant Intermediate

The compound has been implicated in the improved synthesis route for Fulvestrant, an important breast cancer treatment drug. By optimizing the synthesis conditions and route, researchers have demonstrated the potential of using benzenesulfonyl chloride derivatives, including the mentioned compound, for synthesizing key intermediates with higher yields and purity. This advancement not only enhances the efficiency of drug synthesis but also contributes to more accessible and potentially cost-effective pharmaceutical production processes (W. Shi, 2009).

Antibacterial and Antifungal Activities

Derivatives synthesized from reactions involving 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride have been explored for their antibacterial and antifungal activities. The study of novel pyrimidine derivatives, for instance, revealed significant antimicrobial properties against various pathogenic strains, highlighting the potential of these compounds in the development of new antimicrobial agents. This application is particularly relevant in the context of increasing resistance to existing antibiotics, underlining the importance of novel compound synthesis in medical research (Ranganatha et al., 2018).

Chemoselective Functionalization

Innovative research has demonstrated the chemoselective functionalization of diazo compounds using pentafluorosulfanyl chloride, showcasing the compound's role in introducing the SF5 group into organic molecules. This methodology opens up new avenues for the synthesis of α-pentafluorosulfanyl carbonyl compounds, which hold significant promise for various applications due to their unique physical and chemical properties. The development of these reactions underlines the compound's utility in facilitating the exploration of new chemical spaces (Jia‐Yi Shou et al., 2021).

Safety and Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

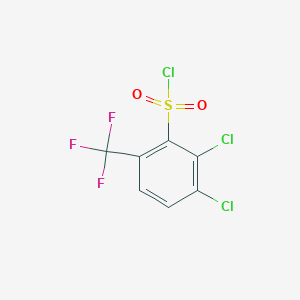

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZAJNZMXREQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.